molecular formula C14H12N4O3S B4855114 Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B4855114
M. Wt: 316.34 g/mol
InChI Key: LGEFBAFSUZNUQI-UHFFFAOYSA-N
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Description

Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 5: A phenyl group, enhancing aromatic interactions and lipophilicity.
  • Position 7: A hydroxy group, contributing to hydrogen bonding and solubility.
  • Position 2: A sulfanyl acetate ester (–SCH2CO2Me), introducing thioether functionality and ester-based hydrolytic lability.

This compound’s core structure, [1,2,4]triazolo[1,5-a]pyrimidine, is a bicyclic heterocycle with nitrogen-rich rings, making it a versatile scaffold in medicinal and agrochemical research. Its synthesis likely involves cyclization of pyrimidine precursors followed by substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-21-12(20)8-22-14-16-13-15-10(7-11(19)18(13)17-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEFBAFSUZNUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenyl-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups .

Mechanism of Action

The mechanism of action of Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. Chloro/Trifluoromethyl at R7 :

    • The hydroxy group (target) improves solubility via hydrogen bonding but may reduce metabolic stability compared to chloro (electron-withdrawing) or trifluoromethyl (lipophilic) groups .
    • Chloro substituents (e.g., ) facilitate further derivatization via nucleophilic displacement.
  • Phenyl vs. Alkyl/Heteroaryl at R5 :

    • Phenyl groups (target, ) enhance π-π stacking in receptor binding, whereas alkyl chains (e.g., propyl in ) increase flexibility and membrane permeability.
  • Sulfanyl Acetate Ester vs. Carboxylate at R2 :

    • The thioether (–S–) in the target compound offers greater lipophilicity and oxidative stability compared to oxygen-based esters (e.g., ). Hydrolysis of the acetate ester may release bioactive thiol intermediates.

Biological Activity

Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate is a compound belonging to the class of triazolopyrimidines. This class has gained attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₉N₅O₂S
  • Molecular Weight : 239.27 g/mol
  • Density : 1.59 g/cm³ (predicted)
  • Appearance : White to almost white powder or crystal

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazolopyrimidine core followed by sulfanylation and esterification reactions. Recent studies have shown efficient one-pot synthesis methods that streamline the production of similar compounds in this class .

Antitumor Activity

Several studies have evaluated the antitumor potential of triazolopyrimidine derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast)17.83
MCF-7 (Breast)19.73
HCT-116 (Colon)10.72
HepG2 (Liver)18.95

These findings suggest that this compound may act as a potent antitumor agent through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Triazolopyrimidines have also been explored for their antimicrobial properties. Compounds in this class exhibit varying degrees of activity against bacteria and fungi, with some derivatives showing promising results against drug-resistant strains . The exact mechanisms are often attributed to interference with nucleic acid synthesis and disruption of cellular processes.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : Many triazolopyrimidines inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

Recent research highlights the compound's potential in clinical applications:

  • Breast Cancer Treatment : In vitro studies demonstrated that this compound effectively reduces proliferation in breast cancer cell lines.
    "The compound exhibited IC50 values comparable to established chemotherapeutics like Cisplatin" .
  • Hepatocellular Carcinoma : Another study reported significant cytotoxicity against HepG2 cells, suggesting potential for liver cancer therapies .

Q & A

Q. How does the sulfanyl acetate moiety influence the compound’s biological activity?

  • Methodological Answer : The sulfanyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Structure-activity relationship (SAR) studies on analogs (e.g., , –96) show that ester hydrolysis in vivo releases the free thiol, which may act as a nucleophile in enzyme inhibition. Molecular docking (e.g., AutoDock Vina) with dihydroorotate dehydrogenase (DHODH) suggests the thiol interacts with the enzyme’s flavin cofactor .

Data Contradiction Analysis

  • Example : Conflicting melting points reported for similar derivatives (e.g., vs. 17) may arise from polymorphism or residual solvent. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify hydrate/solvate forms. For Methyl [(7-hydroxy-5-phenyl...)acetate, ensure consistent recrystallization solvents (e.g., methanol vs. ethanol) to standardize physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

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